molecular formula C12H16N2O4 B554530 Cbz-D-2,4-Diaminobutyric acid CAS No. 70882-66-5

Cbz-D-2,4-Diaminobutyric acid

Cat. No.: B554530
CAS No.: 70882-66-5
M. Wt: 252,27 g/mole
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
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Description

Cbz-D-2,4-Diaminobutyric acid, also known as N-alpha-Cbz-D-2,4-diaminobutanoic acid, is a derivative of 2,4-diaminobutyric acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is a white or off-white powder with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale protection of 2,4-diaminobutyric acid using automated reactors and continuous flow systems. The use of biocatalysts and chiral technology methods can also be employed to enhance the yield and stereoselectivity of the product .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-2,4-Diaminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-D-2,4-Diaminobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.

    Biology: Studied for its role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an antitumor agent and its ability to inhibit gamma-aminobutyric acid transaminase, leading to elevated levels of gamma-aminobutyric acid.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutyric acid: The parent compound without the benzyloxycarbonyl protecting group.

    N-Boc-D-2,4-Diaminobutyric acid: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.

    L-2,4-Diaminobutyric acid: The L-enantiomer of 2,4-diaminobutyric acid .

Uniqueness

Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427170
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70882-66-5
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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